
2-N,5-dimethylpyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-N,5-dimethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 155790-13-9 . It has a molecular weight of 137.18 . The IUPAC name for this compound is N2,5-dimethyl-2,3-pyridinediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests potential reactivity for “this compound”.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 137.18 . The physical form of the compound is a powder .
科学的研究の応用
Synthesis and Polymer Applications
Hexahydropyrimidines Synthesis
A study highlighted the synthesis of novel hexahydropyrimidine derivatives through a one-pot condensation reaction, which involved 2,2-dimethylpropane-1,3-diamine and di(pyridin-2-yl)methanone. This process yielded hexahydropyrimidines, which are present in several natural products and pharmaceutical agents with diverse pharmacological activities. These compounds find applications as anti-inflammatory and analgesic agents, fungicides, antibacterials, and antivirals. Hexahydropyrimidines are also utilized as stabilizers in polymers and as protective groups in organic synthesis due to their facile cleavage under mild acidic conditions. They form good polydentate nitrogen donor complexes, coordinating transition metal ions in various coordination modes (Abu-Obaid et al., 2014).
Fluorinated Polyimides Synthesis
Novel diamine monomers, including derivatives similar to 2-N,5-dimethylpyridine-2,3-diamine, were synthesized to produce fluorinated polyimides. These polyimides exhibited significant solubility in organic solvents and formed films with low water absorption rates, low dielectric constants, and high thermal stability. Such properties make these polyimides suitable for electronic and aerospace applications due to their excellent thermal stability and electrical insulating properties (Madhra et al., 2002).
Coordination Chemistry and Material Science
Photoluminescence in Copper(I) Iodide Complexes
The study on low-dimensional copper(I) iodide complexes with azaaromatic ligands, including this compound derivatives, revealed tunable photoluminescent properties. These properties depend on the energy level of the π* orbital of the azaaromatic compounds, indicating potential applications in light-emitting devices and sensors due to their efficient blue, green, and orange emissions based on the halide-to-ligand charge-transfer mechanism (Kitada & Ishida, 2014).
Nickel(II) and Copper(II) Complexes
The synthesis of nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands, derived from condensation reactions involving derivatives of this compound, was studied. These complexes demonstrated the potential for isomerism, indicating their utility in exploring the structural aspects of coordination chemistry and their possible applications in catalysis and material science due to their unique coordination environments (Chattopadhyay et al., 2006).
Safety and Hazards
特性
IUPAC Name |
2-N,5-dimethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPVEHDCSHTCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299749 |
Source


|
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-13-9 |
Source


|
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)
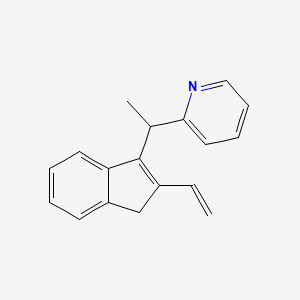

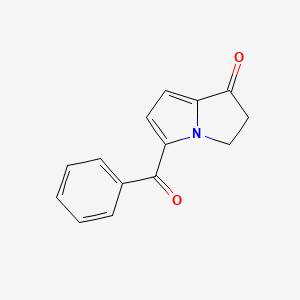
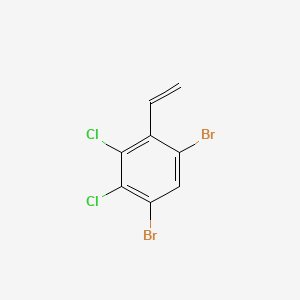
![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
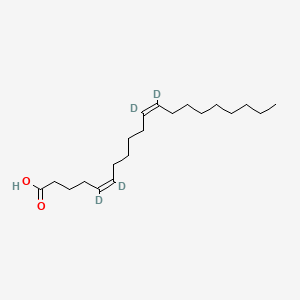

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)

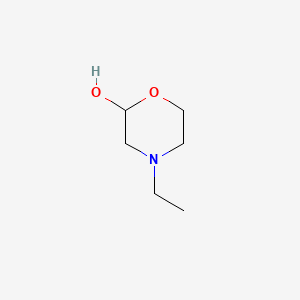
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
